Cas no 1040679-47-7 (2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide)

2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a specialized sulfonamide derivative with a pyrimidine-thiophene core structure. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antimicrobial agents due to its sulfonyl and sulfanyl functional groups. The presence of the 4-fluorophenyl moiety enhances its binding affinity to biological targets, while the amino group on the pyrimidine ring allows for further derivatization. Its well-defined structure and reactive sites make it suitable for medicinal chemistry research, offering opportunities for structure-activity relationship studies. The compound's stability and synthetic accessibility further support its utility in drug discovery applications.
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide structure
1040679-47-7 structure
Product Name:2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
CAS No:1040679-47-7
MF:C16H13FN4O3S3
MW:424.492822408676
CID:5385016
Update Time:2025-10-31

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
    • 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
    • Inchi: 1S/C16H13FN4O3S3/c17-10-3-5-11(6-4-10)20-13(22)9-26-16-19-8-12(15(18)21-16)27(23,24)14-2-1-7-25-14/h1-8H,9H2,(H,20,22)(H2,18,19,21)
    • InChI Key: FFVUTUUBTZTIEN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(F)C=C1)(=O)CSC1=NC=C(S(C2SC=CC=2)(=O)=O)C(N)=N1

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2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Related Literature

Additional information on 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS No. 1040679-47-7): A Comprehensive Overview

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS No. 1040679-47-7) is a potent and selective small molecule inhibitor that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, often referred to by its CAS number 1040679-47-7, is a promising candidate for the treatment of various diseases, particularly those involving aberrant kinase activity. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The chemical structure of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is characterized by a pyrimidine core with a thiophene sulfonamide substituent and an acetamide group. The presence of these functional groups imparts unique pharmacological properties to the molecule. The synthesis of this compound typically involves a multi-step process, starting with the formation of the pyrimidine core, followed by the introduction of the thiophene sulfonamide and acetamide functionalities. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for both research and clinical applications.

Pharmacological Properties

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide exhibits potent inhibitory activity against several kinases, including BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell development and signaling. Studies have shown that this compound effectively inhibits BTK with high selectivity, making it a valuable tool for investigating B-cell signaling pathways. Additionally, it has demonstrated promising anti-inflammatory and anti-cancer properties in preclinical models.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves binding to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling. This inhibition leads to reduced B-cell activation and proliferation, which is particularly relevant in diseases such as chronic lymphocytic leukemia (CLL) and rheumatoid arthritis (RA). The high selectivity of this compound for BTK over other kinases minimizes off-target effects, enhancing its therapeutic potential.

Clinical Applications

The therapeutic potential of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has been extensively explored in preclinical studies and early-phase clinical trials. In preclinical models of CLL and RA, this compound has shown significant efficacy in reducing disease progression and improving patient outcomes. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results have been promising, with the compound demonstrating favorable pharmacokinetic properties and a manageable side-effect profile.

Current Research Trends

Ongoing research is focused on optimizing the chemical structure of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide to enhance its potency and selectivity. Additionally, efforts are being made to develop prodrugs that can improve its bioavailability and reduce toxicity. Recent studies have also explored the combination therapy potential of this compound with other targeted agents to achieve synergistic effects in treating complex diseases.

Conclusion

In conclusion, 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS No. 1040679-47-7) represents a promising therapeutic candidate with significant potential in the treatment of diseases involving aberrant kinase activity. Its unique chemical structure, potent inhibitory activity, and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanism of action and therapeutic applications, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.

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